4-Hydroxy-6-methyl-2-propylquinoline
Overview
Description
4-Hydroxy-6-methyl-2-propylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a hydroxyl group at the 4-position, a methyl group at the 6-position, and a propyl group at the 2-position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Hydroxy-6-methyl-2-propylquinoline can be achieved through several methods. One common approach involves the reaction of aniline derivatives with malonic acid equivalents under specific conditions . Another method includes the cyclization of anthranilic acid derivatives . Industrial production methods often employ green and sustainable chemistry practices, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
4-Hydroxy-6-methyl-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce various hydroquinoline derivatives .
Scientific Research Applications
4-Hydroxy-6-methyl-2-propylquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-2-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. Additionally, the compound may interact with other cellular targets, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
4-Hydroxy-6-methyl-2-propylquinoline can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline: Lacks the methyl and propyl groups, which may affect its biological activity and chemical reactivity.
6-Methylquinoline: Lacks the hydroxyl and propyl groups, leading to different chemical properties and applications.
2-Propylquinoline: Lacks the hydroxyl and methyl groups, which can influence its interaction with biological targets.
The presence of the hydroxyl, methyl, and propyl groups in this compound makes it unique and potentially more versatile in various applications compared to its simpler counterparts .
Properties
IUPAC Name |
6-methyl-2-propyl-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-4-10-8-13(15)11-7-9(2)5-6-12(11)14-10/h5-8H,3-4H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBLIEIZISNQGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651215 | |
Record name | 6-Methyl-2-propylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-86-5 | |
Record name | 6-Methyl-2-propylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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